molecular formula C17H25N3OS B269087 N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea

Cat. No. B269087
M. Wt: 319.5 g/mol
InChI Key: DNXHGOGUZMGKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea, also known as A-85380, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential use as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea is not fully understood. However, it is believed to act as a partial agonist at the nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, movement, and addiction. N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea binds to the receptor and activates it to a lesser extent than nicotine, which is a full agonist. This partial activation of the receptor is believed to be responsible for the therapeutic effects of N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in the reward pathway and addiction. It also increases the release of acetylcholine, which is involved in learning and memory. N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to reduce inflammation and oxidative stress in the brain, which are involved in neurodegenerative diseases. It also increases the expression of neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for the nAChR, which makes it a useful tool for studying the receptor. It has been extensively studied in animal models, which provides a wealth of data for researchers. However, there are also limitations to using N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea in lab experiments. It has a short half-life, which makes it difficult to administer and study. It also has a narrow therapeutic window, which makes it difficult to determine the optimal dose for therapeutic use.

Future Directions

There are several future directions for N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea research. One direction is to study its potential use in other medical conditions such as schizophrenia and depression. Another direction is to develop more potent and selective compounds that target the nAChR. This could lead to the development of more effective therapeutic agents for various medical conditions. Additionally, more studies are needed to understand the mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea and its effects on various physiological processes. This could provide insights into the development of new therapeutic agents for various medical conditions.

Synthesis Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea involves the reaction of benzylpiperidine with isobutyryl isothiocyanate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The purity and identity of the compound are confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been studied extensively for its potential use as a therapeutic agent in various medical conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. In Alzheimer's disease, N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in animal models. In Parkinson's disease, N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to protect dopaminergic neurons from degeneration. In nicotine addiction, N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea has been shown to reduce the reinforcing effects of nicotine and decrease nicotine self-administration in animal models.

properties

Product Name

N-(1-benzyl-4-piperidinyl)-N'-isobutyrylthiourea

Molecular Formula

C17H25N3OS

Molecular Weight

319.5 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C17H25N3OS/c1-13(2)16(21)19-17(22)18-15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H2,18,19,21,22)

InChI Key

DNXHGOGUZMGKPU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1CCN(CC1)CC2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)NC(=S)NC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.